tert-Butyltrichlorosilane
Overview
Description
It is a white crystalline solid with a melting point of approximately 97-100°C and a boiling point of 132-134°C . This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
tert-Butyltrichlorosilane can be synthesized through the reaction of trimethyl chloride and silicon tetrachloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The industrial production of this compound involves the hydrolytic condensation of the compound in dimethyl sulfoxide (DMSO) and water . This process results in the formation of tert-butyl silsequioxanes, which are valuable intermediates in various chemical processes.
Chemical Reactions Analysis
tert-Butyltrichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: When exposed to moisture, this compound hydrolyzes to form tert-butyl silanol and hydrochloric acid.
Condensation: In the presence of water and DMSO, this compound undergoes hydrolytic condensation to form tert-butyl silsequioxanes.
Substitution: This compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups, such as alkoxy or amino groups.
Common reagents used in these reactions include water, DMSO, and various nucleophiles. The major products formed from these reactions are tert-butyl silanol, tert-butyl silsequioxanes, and substituted silanes.
Scientific Research Applications
tert-Butyltrichlorosilane has a wide range of scientific research applications, including:
Biology: The compound is utilized in the modification of surfaces for biological assays and the development of biosensors.
Medicine: this compound is employed in the synthesis of pharmaceuticals and drug delivery systems.
Mechanism of Action
The mechanism of action of tert-Butyltrichlorosilane involves its ability to react with nucleophiles, such as water and alcohols, to form silanol and siloxane bonds. These reactions are facilitated by the presence of the trichlorosilane group, which is highly reactive towards nucleophilic attack. The molecular targets of this compound include various functional groups that can undergo substitution or condensation reactions, leading to the formation of stable silicon-containing compounds .
Comparison with Similar Compounds
tert-Butyltrichlorosilane can be compared with other similar compounds, such as:
Trimethylchlorosilane: This compound has a similar structure but with three methyl groups instead of a tert-butyl group. It is less bulky and has different reactivity.
Triethylchlorosilane: Similar to trimethylchlorosilane but with ethyl groups, it also exhibits different reactivity and steric effects.
Phenyltrichlorosilane: This compound contains a phenyl group instead of a tert-butyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its bulky tert-butyl group, which provides steric hindrance and influences its reactivity in various chemical reactions .
Properties
IUPAC Name |
tert-butyl(trichloro)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Si/c1-4(2,3)8(5,6)7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOUPSHQAMJMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066332 | |
Record name | Silane, trichloro(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18171-74-9 | |
Record name | tert-Butyltrichlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18171-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyltrichlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018171749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trichloro(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, trichloro(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyltrichlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-Butyltrichlorosilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8H7C93X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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